molecular formula C9H11BrFNO B13054507 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol

3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B13054507
M. Wt: 248.09 g/mol
InChI Key: CABWQPCVYDYEOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehalogenated compounds .

Scientific Research Applications

3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar structure but lacks the bromine atom.

    3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol: Contains a chlorine atom instead of a fluorine atom.

    3-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of both bromine and fluorine atoms in 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding properties, and overall biological activity .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

CABWQPCVYDYEOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCO)N)F

Origin of Product

United States

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